molecular formula C12H15BrClNO2 B5822387 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide

2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide

Cat. No.: B5822387
M. Wt: 320.61 g/mol
InChI Key: JKGBTMCMHUKICH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)-N,N-diethylacetamide is an organic compound characterized by the presence of bromine, chlorine, and phenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 4-bromo-2-chlorophenol with N,N-diethylacetamide in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Base: Bases such as potassium carbonate or sodium hydride are employed to deprotonate the phenol group.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be employed for oxidation reactions.

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)-N,N-diethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromo-2-chlorophenoxy)-N,N-diethylacetamide is unique due to its combination of halogenated phenoxy and acetamide groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGBTMCMHUKICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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